5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2OS2/c15-12-6-5-11(21-12)13(19)18-14-17-10(7-20-14)8-1-3-9(16)4-2-8/h1-7H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNVPRMFRQISKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method is widely employed for thiazole ring formation.
Procedure :
- α-Bromo-4-fluorophenylacetone Synthesis :
- Cyclization with Thiourea :
Characterization :
- 1H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, NH2), 2.45 (s, 3H, CH3).
- MS (ESI) : m/z 209.1 [M+H]+.
Synthesis of 5-Bromothiophene-2-Carboxylic Acid
Directed Bromination
Regioselective bromination at the 5-position is achieved via directed ortho-metalation.
Procedure :
- Lithiation :
- Thiophene-2-carboxylic acid (10 mmol) is treated with n-BuLi (1.1 eq) in dry THF at −78°C under argon.
- Bromination :
Characterization :
- Melting Point : 145–147°C.
- 13C NMR (100 MHz, CDCl3): δ 163.2 (COOH), 138.5 (C-Br), 132.1 (C2), 128.4 (C3), 127.8 (C4).
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step conjugates the thiazole amine and thiophene acid using EDCl/HOBt.
Procedure :
- Activation :
- 5-Bromothiophene-2-carboxylic acid (5 mmol) is dissolved in DMF (15 mL) with EDCl (6 mmol) and HOBt (6 mmol) at 0°C for 30 min.
- Coupling :
- 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (5 mmol) is added, and the mixture is stirred at room temperature for 12 h.
- Workup :
Characterization :
- 1H NMR (400 MHz, DMSO-d6): δ 10.25 (s, 1H, NH), 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 7.75 (d, J = 4.0 Hz, 1H, Th-H), 7.60 (d, J = 4.0 Hz, 1H, Th-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H).
- HRMS (ESI) : m/z 425.9876 [M+H]+ (calc. 425.9872).
Alternative Synthetic Routes
Suzuki-Miyaura Coupling for Thiazole Functionalization
For late-stage diversification, the fluorophenyl group can be introduced via Suzuki coupling:
- 4-Bromo-1,3-thiazol-2-amine (5 mmol) is reacted with 4-fluorophenylboronic acid (6 mmol) using Pd(OAc)2/Xantphos in toluene/water (3:1) at 80°C.
- Yield : 78%.
Optimization Challenges and Solutions
| Parameter | Challenge | Solution |
|---|---|---|
| Bromine Selectivity | Over-bromination at C3/C4 | Use directing groups (e.g., COOH) |
| Thiazole Ring Stability | Decomposition under acidic conditions | Neutral pH during cyclization |
| Amide Hydrolysis | Premature cleavage | Avoid aqueous workup post-coupling |
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): Bromine (Br) and nitro (NO₂) groups enhance electrophilicity, improving interactions with biological targets but may reduce synthetic yields (e.g., 42% purity for nitro-substituted analogs vs. 75–80% for bromo derivatives) .
- Heterocyclic Variations : Replacement of thiazole with pyridine (e.g., N-(4-methylpyridin-2-yl) analogs) retains antimicrobial activity but alters target specificity .
- Synthetic Efficiency : Electron-rich boronic acids in Suzuki couplings yield higher product amounts (e.g., 72% for 4a in ) compared to bulky or EWG-bearing substrates .
Antimicrobial Activity
- Nitrothiophene Analogs : Nitro-substituted derivatives (e.g., ) show narrow-spectrum antibacterial activity, suggesting the nitro group may restrict target range compared to bromine .
- Pyridine/Thiazole Hybrids : N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives demonstrate comparable potency but require higher synthetic optimization for yield .
Anticancer Activity
- Thiazole-Benzyl Derivatives : Compounds like 4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (6d) exhibit significant cytotoxicity (IC₅₀ < 10 μM) against cancer cell lines, attributed to the dichlorobenzyl group enhancing hydrophobic interactions .
- Fluorophenyl Substituents : The 4-fluorophenyl group in the target compound may mimic tyrosine kinase inhibitor pharmacophores, though experimental validation is needed .
Computational and Mechanistic Insights
- Docking Studies: Thiazole-carboxamides with EWGs (e.g., Br, NO₂) show strong binding to enzymes like 15-lipoxygenase (15-LOX) via hydrophobic and halogen bonding .
- Structure-Activity Relationship (SAR): The 4-fluorophenyl group in the target compound likely enhances metabolic stability and membrane penetration compared to non-fluorinated analogs .
Biological Activity
5-Bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure features a bromine atom, a fluorophenyl group, and a thiazole ring, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 354.04 g/mol .
Target Interactions
Thiazole derivatives, including this compound, have been shown to interact with various biological targets, including:
- DNA : Thiazole compounds can induce DNA double-strand breaks and inhibit topoisomerase II activity, leading to cell cycle arrest and apoptosis.
- Enzymatic Inhibition : The compound demonstrates inhibitory effects on key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52 to 31.64 µM for different derivatives .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. The minimum inhibitory concentration (MIC) values indicate potent activity:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These results suggest that the compound is particularly effective against Gram-positive bacteria and certain fungal strains .
Anticancer Activity
Research indicates that thiazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro.
Case Studies
- Antimicrobial Evaluation : A study assessed the efficacy of thiazole derivatives against resistant strains of bacteria. The results demonstrated significant antibacterial activity with low toxicity profiles, making them suitable candidates for further development as antimicrobial agents .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that derivatives of this compound could effectively induce cell death through apoptosis mechanisms, highlighting their potential as anticancer therapeutics .
Toxicity and Safety Profile
The hemolytic activity of the compound was assessed to evaluate its safety for potential therapeutic use. Results indicated low hemolytic activity (% lysis ranging from 3.23% to 15.22%), suggesting minimal cytotoxicity at therapeutic concentrations (IC50 > 60 µM) .
Q & A
Q. What are the recommended synthetic routes for 5-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step reactions, often involving:
- Suzuki-Miyaura coupling for aryl-aryl bond formation between bromothiophene and fluorophenyl-thiazole precursors.
- Amide coupling (e.g., using EDC/HOBt or DCC) to link the thiophene-carboxylic acid to the thiazole-amine.
Key parameters include solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalyst (e.g., Pd(PPh₃)₄ for Suzuki reactions). Optimization of reaction time and purification (column chromatography or recrystallization) is critical for yields >70% .
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| 1 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C |
| 2 | Amide Formation | EDC, HOBt, DCM, RT |
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation employs:
- ¹H/¹³C NMR : To confirm proton environments (e.g., thiophene C-H at δ 7.2–7.5 ppm, thiazole C-H at δ 8.1 ppm) and carbon backbone.
- HRMS (High-Resolution Mass Spectrometry) : For exact mass verification (e.g., [M+H]⁺ calculated for C₁₄H₈BrFN₂OS: 379.94).
- FT-IR : To identify amide C=O stretching (~1650 cm⁻¹) and C-Br bonds (~550 cm⁻¹) .
Q. What functional groups dictate its reactivity and applications?
- Methodological Answer : Critical groups include:
- Bromothiophene : Enhances electrophilic substitution reactivity (e.g., Suzuki cross-coupling).
- Thiazole ring : Participates in π-π stacking with biological targets (e.g., enzymes).
- Amide linkage : Stabilizes interactions via hydrogen bonding in protein-ligand complexes.
The 4-fluorophenyl group increases lipophilicity, influencing bioavailability .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Yield optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining >85% yield.
- Solvent screening : Polar aprotic solvents (e.g., DMAc) improve solubility of intermediates.
- Catalyst loading : Reducing Pd catalyst to 2 mol% with ligand additives (e.g., XPhos) minimizes costs.
Contradictions in yield data (e.g., 60% vs. 85%) often stem from impurity profiles; HPLC monitoring is advised .
Q. How do electronic effects of substituents influence biological activity?
- Methodological Answer :
- Bromine : Increases electron-withdrawing effects, enhancing thiophene’s electrophilicity for covalent binding (e.g., kinase inhibition).
- Fluorine : Induces hydrophobic and electrostatic interactions with target proteins (e.g., CYP450 isoforms).
Comparative studies with non-brominated analogs show 10-fold lower IC₅₀ values in enzyme assays, highlighting bromine’s role .
Q. How should researchers address contradictions in reported biological data?
- Methodological Answer : Conflicting results (e.g., variable IC₅₀ values in kinase assays) may arise from:
- Assay conditions : Differences in ATP concentration (1 mM vs. 10 µM) or buffer pH.
- Protein isoforms : Target selectivity across species (e.g., human vs. murine kinases).
Mitigation strategies: - Standardize assay protocols (e.g., ADP-Glo™ kinase assays).
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Q. What computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Models binding poses in ATP-binding pockets (e.g., EGFR kinase, ΔG ≈ -9.2 kcal/mol).
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR models : Correlate substituent electronegativity with antimicrobial activity (R² = 0.89 for Gram-positive bacteria) .
Data Contradiction Analysis
| Reported Finding | Potential Source of Discrepancy | Resolution Strategy |
|---|---|---|
| IC₅₀ = 2 µM (Enzyme A) vs. 15 µM (Enzyme B) | Differential allosteric site occupancy | Co-crystallization studies |
| Low solubility in PBS vs. DMSO | Aggregation in aqueous buffers | Use of solubilizing agents (e.g., cyclodextrins) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
